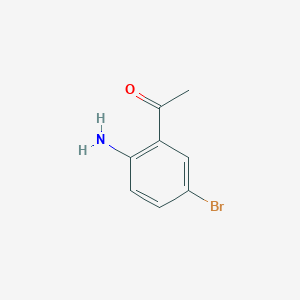

1-(2-Amino-5-bromophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-amino-5-bromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGVHKOIDFMQER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454291 | |

| Record name | 1-(2-AMINO-5-BROMOPHENYL)ETHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29124-56-9 | |

| Record name | 1-(2-AMINO-5-BROMOPHENYL)ETHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2-Amino-5-bromophenyl)ethanone chemical properties

An In-depth Technical Guide to 1-(2-Amino-5-bromophenyl)ethanone: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in modern organic and medicinal chemistry. Known commonly as 2'-Amino-5'-bromoacetophenone, this compound's unique trifunctional architecture—comprising an ortho-amino ketone, a bromine substituent, and an aromatic scaffold—renders it a highly versatile building block. This document details its core physicochemical properties, provides validated protocols for its synthesis and purification, and offers an in-depth analysis of its spectroscopic signature. Furthermore, it explores the compound's chemical reactivity, with a particular focus on its cornerstone application in the Friedländer synthesis of quinolines, a privileged scaffold in drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable molecule.

Physicochemical and Structural Properties

This compound is a stable, crystalline solid at room temperature. Its key physical and structural properties are summarized below, providing essential data for experimental design and characterization.

| Property | Value | Source(s) |

| CAS Number | 29124-56-9 | [1] |

| Molecular Formula | C₈H₈BrNO | [2] |

| Molecular Weight | 214.06 g/mol | [2] |

| Appearance | Solid, pale yellow prism | [2][3] |

| Melting Point | 81-88 °C | [1] |

| Boiling Point | 302.2 ± 27.0 °C (Predicted) | [1] |

| Density | 1.742 g/cm³ (from crystal data) | [2] |

| Crystal System | Orthorhombic | [2][3] |

| Space Group | Pna2₁ | [2][3] |

The structural arrangement, confirmed by X-ray crystallography, reveals an intramolecular hydrogen bond between one of the amine protons and the carbonyl oxygen atom. This interaction influences the compound's conformation in the solid state and has implications for its spectroscopic properties and chemical reactivity.[3]

Caption: Chemical structure of this compound.

Synthesis and Purification

The most common and reliable synthesis of this compound involves the regioselective bromination of 2'-aminoacetophenone. The para-position to the strongly activating amino group is highly susceptible to electrophilic substitution.

Rationale for Synthetic Approach

The amino group (-NH₂) is a powerful ortho-, para-directing and activating group in electrophilic aromatic substitution. Direct bromination of 2'-aminoacetophenone with molecular bromine can lead to over-bromination and other side products. The use of pyridine hydrobromide perbromide (PHPB) offers a milder and more controlled source of electrophilic bromine, enhancing the selectivity for mono-bromination at the desired C5 position. The reaction is typically initiated at a low temperature (0–5 °C) to manage the exothermic nature of the reaction and further minimize side product formation.[4]

Experimental Protocol: Synthesis

-

Materials : 2'-aminoacetophenone, Dichloromethane (CH₂Cl₂), Pyridine hydrobromide perbromide (PHPB).

-

Procedure :

-

Dissolve 2'-aminoacetophenone (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0–5 °C using an ice bath.

-

Slowly add solid pyridine hydrobromide perbromide (1.0 eq) to the cooled solution in portions, ensuring the temperature remains below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0–5 °C for 10-15 minutes.

-

Allow the reaction to warm to room temperature and continue stirring for approximately 24-26 hours.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Experimental Protocol: Purification

The crude product is effectively purified using silica gel column chromatography to remove unreacted starting material and any minor side products.

-

Stationary Phase : Silica gel (230-400 mesh).

-

Mobile Phase : A gradient of ethyl acetate in petroleum ether or hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is typically effective.

-

Procedure :

-

Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal volume of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel.

-

Carefully load the adsorbed product onto the top of the prepared column.

-

Elute the column with the mobile phase, gradually increasing the polarity.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent by rotary evaporation to yield purified this compound as a pale yellow solid.[5]

-

Caption: General workflow for the synthesis and purification of the title compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The key features in NMR, FT-IR, and Mass Spectrometry are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is highly characteristic. The aromatic region shows three distinct signals corresponding to the three protons on the substituted ring. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing acetyl and bromo groups.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) -COCH₃ ~2.5-2.6 Singlet N/A -NH₂ ~6.16 Broad Singlet N/A H-3 ~6.53 Doublet 8.8 H-4 ~7.29 Doublet of Doublets 8.8, 2.2 | H-6 | ~7.77 | Doublet | 2.2 |

-

Interpretation : The broadness of the -NH₂ signal is due to quadrupole broadening and potential hydrogen exchange. The upfield shift of H-3 is due to the strong shielding effect of the ortho-amino group. H-6 is the most downfield aromatic proton as it is ortho to the deshielding acetyl group.[3]

-

-

¹³C NMR : The carbon spectrum will show 8 distinct signals. The chemical shifts (predicted) are consistent with a substituted acetophenone structure.

Carbon Assignment Predicted Chemical Shift (δ, ppm) -COCH₃ ~28 C5 (C-Br) ~109 C3 ~118 C1 ~120 C6 ~135 C4 ~138 C2 (C-NH₂) ~150 | C=O | ~200 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3450–3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| ~3050 | Aromatic C-H Stretch | Aryl Ring |

| ~2950 | Aliphatic C-H Stretch | Methyl (-CH₃) |

| 1640–1660 | C=O Stretch | Aryl Ketone (-COCH₃) |

| 1600–1580 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| 1550, 1450 | C=C Stretch | Aromatic Ring |

| 1300-1200 | C-N Stretch | Aryl Amine |

| ~550 | C-Br Stretch | Bromoalkane |

-

Interpretation : The carbonyl (C=O) stretching frequency is typically observed around 1685 cm⁻¹ for simple acetophenones. In this molecule, it is shifted to a lower wavenumber (e.g., ~1650 cm⁻¹) due to the formation of an intramolecular hydrogen bond between the carbonyl oxygen and an amine proton, which weakens the C=O double bond.[3]

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry is a valuable tool for confirming the molecular weight and revealing structural information through fragmentation.

-

Molecular Ion (M⁺) : A characteristic pair of peaks for the molecular ion will be observed due to the isotopic abundance of bromine (⁷⁹Br:⁸¹Br ≈ 50.7:49.3). The M⁺ peak will be at m/z 213 (for C₈H₈⁷⁹BrNO) and the M+2 peak will be at m/z 215 (for C₈H₈⁸¹BrNO), with nearly equal intensity.

-

Key Fragmentation Patterns :

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the interplay of its three functional groups. The ortho-amino ketone moiety is a classic precursor for cyclization reactions, while the bromine atom provides a handle for cross-coupling reactions.

The Friedländer Quinoline Synthesis

The most significant application of this compound is in the Friedländer synthesis, a powerful method for constructing the quinoline ring system. This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group (e.g., another ketone or an aldehyde) under acid or base catalysis.[8][9]

-

Mechanism : The reaction can proceed via two main pathways:

-

Aldol Condensation First : The reaction begins with an aldol condensation between the enolate of the α-methylene compound and the ketone of this compound. The resulting aldol adduct then undergoes dehydration, followed by intramolecular cyclization (imine formation) and a final dehydration to yield the aromatic quinoline.[9][10]

-

Schiff Base Formation First : Alternatively, the amino group can first react with the carbonyl of the α-methylene compound to form a Schiff base (imine). This is followed by tautomerization to an enamine, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration to form the quinoline.[9]

-

Caption: Simplified workflow of the Friedländer quinoline synthesis.

This reaction provides a direct route to 7-bromo-substituted quinolines, which are valuable scaffolds in medicinal chemistry and can be further functionalized via Suzuki, Heck, or other cross-coupling reactions at the C-Br bond.

Other Reactions

-

N-Functionalization : The primary amino group can undergo standard reactions like alkylation, acylation, and diazotization for further derivatization.

-

Palladium-Catalyzed Cross-Coupling : The C-Br bond can participate in various cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other functional groups at the C5 position.

Safety and Handling

This compound should be handled by technically qualified personnel in a well-ventilated area, using appropriate personal protective equipment (PPE).

-

GHS Hazard Statements :

-

Precautionary Statements :

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage : Keep in a tightly sealed container in a cool, dry, dark place.[1]

References

- Baker, L.-J., Copp, B. R., & Rickard, C. E. F. (2001). 2′-Amino-5′-bromoacetophenone. Acta Crystallographica Section E: Structure Reports Online, 57(6), o540–o541. [Link]

- Wiley-VCH. (2007).

- ResearchGate. (2017). (PDF) 2′-Amino-5′-bromoacetophenone. [Link]

- ResearchGate. (2017). (PDF) 2'-Amino-5'-bromoacetophenone. [Link]

- Aswale, S. R., et al. (n.d.). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry.

- Wikipedia. (n.d.). Friedländer synthesis. [Link]

- ResearchGate. (n.d.). The reaction between 2-amino aryl ketones and ketones to produce quinolines 6. [Link]

- Química Orgánica. (n.d.). Friedlander quinoline synthesis. [Link]

- Royal Society of Chemistry. (n.d.).

- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]

- Organic Syntheses. (n.d.). Preparation of 2-Amino-5-bromobenzaldehyde. [Link]

- Indonesian Journal of Science & Technology. (2019).

- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

- Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]

- Chemistry LibreTexts. (2023).

- Google Patents. (n.d.).

- Chemistry LibreTexts. (2023).

- National Institutes of Health (NIH). (2019).

- National Institutes of Health (NIH). (n.d.).

- Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. [Link]

- CORE. (n.d.). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine. [Link]

Sources

- 1. This compound | 29124-56-9 [sigmaaldrich.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Friedlander quinoline synthesis [quimicaorganica.org]

An In-Depth Technical Guide to 1-(2-Amino-5-bromophenyl)ethanone (CAS 29124-56-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2-Amino-5-bromophenyl)ethanone, also known as 2-amino-5-bromoacetophenone. This valuable chemical intermediate is a cornerstone in the synthesis of a multitude of complex heterocyclic structures, particularly those of pharmaceutical interest. This document delves into its fundamental properties, a validated synthesis protocol with mechanistic insights, detailed spectral analysis for characterization, key synthetic applications, and essential safety protocols.

Core Compound Properties and Specifications

This compound is a polysubstituted aromatic ketone. The strategic placement of an amino group, a bromine atom, and an acetyl group on the benzene ring imparts a unique reactivity profile, making it a versatile precursor in medicinal chemistry and materials science.[1] The ortho-amino ketone motif is particularly significant as it is a classic precursor for building fused heterocyclic systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 29124-56-9 | [2] |

| Molecular Formula | C₈H₈BrNO | [2] |

| Molecular Weight | 214.06 g/mol | [2] |

| Appearance | White to yellow to brown solid/crystalline powder | |

| Melting Point | 81-88 °C | [3] |

| Purity | Typically ≥95-97% | [2][3] |

| Solubility | Soluble in organic solvents like Dichloromethane (CH₂Cl₂). | [4] |

| InChI Key | JCGVHKOIDFMQER-UHFFFAOYSA-N | [2] |

Synthesis and Mechanistic Insight

The most common and reliable laboratory-scale synthesis of this compound is achieved through the regioselective electrophilic aromatic bromination of 2'-aminoacetophenone. The amino group is a strong activating, ortho-, para-director. Due to steric hindrance from the adjacent acetyl group, the incoming electrophile (Br⁺) is directed to the para position.

A mild and effective brominating agent for this transformation is pyridinium hydrobromide perbromide (PyHBr·Br₂), which serves as a solid, stable source of bromine, making it safer and easier to handle than liquid bromine.[4]

Synthesis Workflow: Bromination of 2'-Aminoacetophenone

The following diagram outlines the key steps in the synthesis protocol.

Caption: Experimental workflow for the synthesis of the title compound.

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures.[4]

-

Step 1: Reagent Preparation

-

In a round-bottom flask, dissolve 2'-aminoacetophenone (1.0 eq) in dichloromethane (CH₂Cl₂). The volume should be sufficient to ensure complete dissolution (e.g., ~30 mL per mmol of starting material).

-

Cool the solution to 0-5 °C using an ice-water bath.

-

-

Step 2: Bromination

-

Slowly add pyridinium hydrobromide perbromide (1.0 eq) to the cooled solution in portions, maintaining the internal temperature below 5 °C.

-

Once the addition is complete, stir the reaction mixture at 0-5 °C for an additional 10 minutes.

-

-

Step 3: Reaction Progression

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Continue stirring for approximately 26 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Step 4: Work-up and Purification

-

Upon completion, the reaction can be quenched with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The resulting crude product is then purified by column chromatography on silica gel (e.g., using a hexane/dichloromethane gradient) to yield the pure this compound as a pale yellow solid.

-

Reaction Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.

Sources

physical characteristics of 2'-Amino-5'-bromoacetophenone

An In-Depth Technical Guide to the Physical Characteristics of 2'-Amino-5'-bromoacetophenone

Introduction

2'-Amino-5'-bromoacetophenone (CAS No: 29124-56-9) is a substituted aromatic ketone that serves as a crucial intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and novel pharmaceutical analogues.[1] A comprehensive understanding of its physical characteristics is paramount for its effective use in research and development, ensuring reproducibility, safety, and optimal reaction outcomes. This guide provides a detailed examination of its physical, crystallographic, and spectroscopic properties, grounded in authoritative data and field-proven methodologies.

Section 1: Core Physicochemical Properties

The fundamental identity and physical state of a compound dictate its handling, storage, and application. 2'-Amino-5'-bromoacetophenone is a solid at ambient temperature, typically appearing as a yellow crystalline substance.[1][2] Its core properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 29124-56-9 | [3] |

| Molecular Formula | C₈H₈BrNO | [2][3] |

| Molecular Weight | 214.06 g/mol | [2][3] |

| Physical Form | Solid, Yellow Prism | [2][3] |

| Melting Point | 81-88 °C | [3][4] |

Section 2: Crystallographic Data and Molecular Geometry

Single-crystal X-ray diffraction provides the most definitive insight into the three-dimensional structure of a molecule in the solid state. This analysis is not merely academic; it reveals the precise bond lengths, angles, and intermolecular interactions that influence the compound's bulk properties, such as melting point and solubility.

For 2'-Amino-5'-bromoacetophenone, crystallographic studies have revealed an orthorhombic crystal system.[1][2] The conformation observed in the solid state is stabilized by a significant intramolecular hydrogen bond between one of the amine protons and the carbonyl oxygen atom.[2][5] This interaction locks the acetyl group in a specific orientation relative to the amino group, a feature that was previously deduced by NMR studies and confirmed by X-ray crystallography.[1] An additional, weaker intermolecular hydrogen bond exists between the other amine proton and the ketone oxygen of an adjacent molecule, contributing to the crystal packing.[2][5]

Caption: Molecular Structure of 2'-Amino-5'-bromoacetophenone.

Table 2: Crystallographic Data [1][2]

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 21.9206 (6) |

| b (Å) | 7.3583 (2) |

| c (Å) | 5.0596 (2) |

| Volume (ų) | 816.11 (4) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.742 |

Section 3: Spectroscopic Profile for Structural Elucidation

A combination of spectroscopic techniques is essential for confirming the identity and purity of 2'-Amino-5'-bromoacetophenone. Each method provides a unique piece of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural determination in organic chemistry, providing detailed information about the carbon-hydrogen framework.

¹H NMR Analysis: The proton NMR spectrum confirms the substitution pattern on the aromatic ring and the presence of the amino and acetyl groups. The chemical shifts and coupling constants are diagnostic. For instance, the downfield signals correspond to the aromatic protons, with their splitting patterns revealing their relative positions.[5]

Table 3: ¹H NMR Spectroscopic Data (CDCl₃) [5]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.77 | d | 2.2 | H-6 |

| 7.29 | dd | 8.8, 2.2 | H-4 |

| 6.53 | d | 8.8 | H-3 |

| 6.16 | bs | - | -NH₂ |

| 2.59 | s | - | -CH₃ |

¹³C NMR Analysis: The carbon NMR spectrum indicates the number of unique carbon environments. The carbonyl carbon of the acetyl group is characteristically deshielded, appearing far downfield.[5]

Table 4: ¹³C NMR Spectroscopic Data (CDCl₃, 50 MHz) [5]

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 199.4 | C=O (C-7) |

| 148.9 | C-2 |

| 136.7 | C-4 |

| 133.8 | C-6 |

| 119.0 | C-1 |

| 118.7 | C-3 |

| 106.2 | C-5 |

| 27.5 | -CH₃ (C-8) |

Infrared (IR) Spectroscopy

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3450-3250 | Amine (-NH₂) | N-H Stretch |

| 1680-1660 | Ketone (C=O) | C=O Stretch |

| 1600-1450 | Aromatic Ring | C=C Stretch |

| 1260-1000 | Aryl-Br | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For 2'-Amino-5'-bromoacetophenone, the most telling feature is the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity at m/z 213 and 215.[5]

Table 6: Key Mass Spectrometry Fragments (EIMS) [5]

| m/z | Interpretation |

|---|---|

| 213 / 215 | Molecular Ion Peak [M]⁺ |

| 198 / 200 | [M - CH₃]⁺ |

| 170 / 172 | [M - CH₃CO]⁺ |

Section 4: Solubility Profile & Determination

Quantitative solubility data is critical for designing reaction conditions, purification protocols, and formulation studies. While specific quantitative data for 2'-Amino-5'-bromoacetophenone is not widely published, its solubility can be qualitatively predicted based on its structure. The presence of the polar amino group suggests solubility in polar solvents, while the brominated aromatic ring imparts nonpolar character. It is expected to be soluble in polar aprotic and alcoholic solvents and sparingly soluble in water and non-polar hydrocarbons.[8]

For applications requiring precise values, the following gravimetric protocol is a reliable method for determining solubility.[8]

Experimental Protocol: Gravimetric Solubility Determination

Objective: To determine the solubility of 2'-Amino-5'-bromoacetophenone in a given solvent at a specific temperature.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the chosen solvent (e.g., 10 mL) in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a constant-temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a minimum of 24 hours to ensure equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. To ensure no suspended particles are transferred, filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial.

-

Solvent Evaporation: Remove the solvent from the filtered solution. This can be achieved by placing the vial in a vacuum oven at a moderate temperature or by using a gentle stream of nitrogen gas. It is crucial that the temperature is kept well below the compound's melting point to avoid decomposition.

-

Drying and Weighing: Once the solvent is fully evaporated, dry the vial containing the solid residue to a constant weight in a desiccator.

-

Calculation: The solubility is calculated using the following formula: Solubility (mg/mL) = (Final Weight of Vial - Initial Weight of Vial) / Volume of Filtered Supernatant

Caption: Workflow for Gravimetric Solubility Determination.

Section 5: Safe Handling and Storage

Adherence to safety protocols is non-negotiable. 2'-Amino-5'-bromoacetophenone is classified with specific hazards that necessitate careful handling.

Table 7: GHS Hazard Information [3][4]

| Pictogram | Code | Hazard Statement |

|---|---|---|

|

H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| | H335 | May cause respiratory irritation. |

Handling Recommendations:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[9][10]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][11]

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]

Storage Recommendations:

-

Store in a tightly sealed container to prevent contamination.[3]

-

Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][12]

-

Long-term storage under these conditions ensures the stability and purity of the compound.[3]

References

- Baker, L.-J., Copp, B. R., & Rickard, C. E. F. (2001). 2′-Amino-5′-bromoacetophenone. Acta Crystallographica Section E: Structure Reports Online, E57, o540–o541.

- ResearchGate. (2017). (PDF) 2′-Amino-5′-bromoacetophenone.

- Chemsrc. (n.d.). 3'-Methoxypropiophenone.

- ResearchGate. (2015). (PDF) 2'-Amino-5'-bromoacetophenone.

- Pharmaffiliates. (n.d.). 3'-Methoxypropiophenone.

- CAS Common Chemistry. (n.d.). 3′-Methoxypropiophenone.

- Oxford Lab Chem. (n.d.). Material Safety Data Sheet - 2-amino acetophenone.

- Asian Journal of Chemistry. (n.d.). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones.

- PubChem. (n.d.). 2-Amino-5-bromobenzophenone.

- Organic Syntheses. (n.d.). Preparation of 2-Amino-5-bromobenzaldehyde.

- ERIC. (2023). Spectroscopy Data for Undergraduate Teaching.

- SciSpace. (2020). Crystal structure of (2-amino-5-bromo-3-iodophenyl)(3-(4-chlorophenyl)oxiran-2-yl)methanone.

- The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. journals.iucr.org [journals.iucr.org]

- 3. 29124-56-9 1-(2-Amino-5-bromophenyl)ethanone AKSci J93986 [aksci.com]

- 4. This compound | 29124-56-9 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. files.eric.ed.gov [files.eric.ed.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. beta.lakeland.edu [beta.lakeland.edu]

- 11. oxfordlabchem.com [oxfordlabchem.com]

- 12. fishersci.ca [fishersci.ca]

1-(2-Amino-5-bromophenyl)ethanone molecular structure

An In-depth Technical Guide to 1-(2-Amino-5-bromophenyl)ethanone

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No: 29124-56-9), a pivotal intermediate in modern organic and medicinal chemistry. The document details its molecular structure, physicochemical properties, and comprehensive spectroscopic signature, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). A validated synthetic protocol and an examination of its key chemical reactivity, particularly its application in the Friedländer annulation for the synthesis of quinoline scaffolds, are presented. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced chemical building blocks in the creation of novel compounds, pharmaceuticals, and materials.

Introduction

This compound, also known as 2'-Amino-5'-bromoacetophenone, is a substituted aromatic ketone that has emerged as a versatile and highly valuable precursor in synthetic chemistry.[1] Its structure is characterized by a phenyl ring strategically functionalized with three distinct groups: a primary amine (-NH2), an acetyl group (-COCH3), and a bromine atom (-Br). The ortho-disposition of the amino and acetyl groups is the cornerstone of its reactivity, enabling facile cyclization reactions to form complex heterocyclic systems.[2] The bromine atom provides a reactive handle for further molecular elaboration through various cross-coupling reactions. Consequently, this compound serves as a crucial starting material in the synthesis of pharmaceuticals, dyes, and novel organic materials.[1][3]

Molecular Structure and Physicochemical Properties

Structural Elucidation

The molecular formula of the compound is C₈H₈BrNO, with a molecular weight of approximately 214.06 g/mol .[4][5] The core of the molecule is a benzene ring substituted at positions 1, 2, and 5. The key functional groups are:

-

An ortho-Amino Acetyl Moiety: The acetyl group is located at position 1, and the primary amine is at position 2. This arrangement is critical for its primary application in condensation reactions.

-

A para-Bromo Substituent: The bromine atom is located at position 5, which is para to the amino group. This position influences the electronic properties of the ring and serves as a site for subsequent functionalization.

The solid-state conformation has been confirmed by single-crystal X-ray studies, which also reveal the presence of an intramolecular hydrogen bond between one of the amine protons and the carbonyl oxygen atom.[6]

Caption: 2D structure of this compound with IUPAC numbering.

Physicochemical Data Summary

The key physical and chemical properties are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 29124-56-9 | [4] |

| Molecular Formula | C₈H₈BrNO | [4][5] |

| Molecular Weight | 214.06 g/mol | [4][5] |

| Appearance | White to yellow to brown solid | [Source 5 not available] |

| Melting Point | 86-88 °C | [Source 1 not available] |

| Boiling Point | 302.2 °C (Predicted) | [Source 1 not available] |

| Density | 1.535 g/cm³ (Predicted) | [Source 1 not available] |

| Solubility | Soluble in methanol, DMF; sparingly soluble in acetic acid; practically insoluble in water. | [Source 8 not available] |

| Storage | Keep in a dark, dry place at room temperature. | [3][7] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides unambiguous confirmation of the proton environment. In a suitable deuterated solvent like CDCl₃, the spectrum exhibits characteristic signals:

-

Aromatic Protons: The three protons on the phenyl ring appear as distinct signals due to their unique electronic environments and coupling patterns.

-

δ ~7.77 ppm (d, 1H, J=2.2 Hz): This doublet corresponds to H-6, which is ortho to the acetyl group and meta to the bromine. It is coupled only to H-4.[8]

-

δ ~7.29 ppm (dd, 1H, J=8.8, 2.2 Hz): This doublet of doublets corresponds to H-4, which is coupled to both H-3 (ortho coupling) and H-6 (meta coupling).[8]

-

δ ~6.53 ppm (d, 1H, J=8.8 Hz): This doublet corresponds to H-3, which is ortho to the amine group and shows a large ortho coupling to H-4.[8]

-

-

Amine Protons (-NH₂):

-

δ ~6.16 ppm (bs, 2H): The two amine protons typically appear as a broad singlet.[8] The chemical shift can vary with concentration and solvent.

-

-

Acetyl Protons (-COCH₃):

-

δ ~2.5-2.6 ppm (s, 3H): The three methyl protons appear as a sharp singlet, as they have no adjacent protons to couple with.[9]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. Based on standard chemical shift values, the predicted regions are:

-

δ ~198-202 ppm: Carbonyl carbon (C=O) of the acetyl group.

-

δ ~110-155 ppm: Six signals for the aromatic carbons. The carbon attached to the nitrogen (C2) will be significantly shielded, while the carbon attached to the bromine (C5) will be in the middle of the aromatic region. The carbon attached to the acetyl group (C1) will be deshielded.

-

δ ~25-30 ppm: Methyl carbon (-CH₃) of the acetyl group.

Infrared (IR) Spectroscopy

The IR spectrum, typically acquired using a KBr wafer, reveals the presence of the key functional groups through their characteristic vibrational frequencies:

-

3300-3500 cm⁻¹: Two sharp to medium bands corresponding to the symmetric and asymmetric N-H stretching of the primary amine.

-

~1650-1680 cm⁻¹: A strong, sharp absorption band for the C=O (carbonyl) stretching of the ketone.

-

~1500-1600 cm⁻¹: Multiple bands for the C=C stretching vibrations within the aromatic ring.

-

~500-600 cm⁻¹: A band corresponding to the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is a definitive tool for confirming the molecular weight and elemental composition. The key diagnostic feature for this compound is the isotopic pattern of bromine.

-

Molecular Ion Peak (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[10][11] Therefore, the mass spectrum will show two molecular ion peaks of almost equal intensity, separated by 2 m/z units. For C₈H₈⁷⁹BrNO, the peak will be at m/z ≈ 213, and for C₈H₈⁸¹BrNO, the peak will be at m/z ≈ 215. This M⁺/M+2 pattern is a classic signature for a monobrominated compound.[10][11]

-

Fragmentation: A common fragmentation pattern is the loss of the methyl group (•CH₃) to form a stable acylium ion, resulting in a significant peak at M-15.

Synthesis and Key Reactivity

Recommended Synthetic Protocol

A reliable and common method for synthesizing this compound is the electrophilic bromination of 2'-aminoacetophenone.[6][8] The amino group is a strongly activating, ortho-, para-director, making the para-position (C5) highly susceptible to bromination.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2'-aminoacetophenone (1.0 eq) in a suitable solvent like dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Reagent Addition: Slowly add pyridine hydrobromide perbromide (1.0 eq) portion-wise, ensuring the temperature remains below 5 °C.[8] This reagent is a solid and is safer and easier to handle than liquid bromine.

-

Reaction: Stir the mixture at 0-5 °C for approximately 10-15 minutes, then allow it to warm to room temperature and stir for 24-26 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining bromine. Neutralize the mixture with an aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure product.[6]

Application in Heterocycle Synthesis: The Friedländer Annulation

The most significant application of this compound is as a substrate in the Friedländer annulation reaction to synthesize substituted quinolines.[2] This reaction involves the condensation of an ortho-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality (e.g., another ketone or an ester). This powerful reaction forms the quinoline core, a privileged scaffold in medicinal chemistry found in numerous bioactive molecules.

Caption: The Friedländer annulation using this compound.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but is a critical building block for them.[3]

-

Pharmaceutical Synthesis: Its primary use is in constructing the core of various therapeutic agents. The quinoline derivatives synthesized from it are explored for a wide range of activities, including anti-cancer and anti-inflammatory properties.[6]

-

Organic Synthesis: The bromine atom allows for further diversification of the synthesized quinoline scaffold through reactions like Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the creation of extensive libraries of compounds for screening.

-

Materials Science: It is also used as a starting material for producing specialized dyes and other organic materials where its specific electronic and structural properties are beneficial.[1]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

| Hazard Type | GHS Hazard Statement(s) | GHS Code(s) | Reference(s) |

| Acute Toxicity | Harmful if swallowed. | H302 | [4][5] |

| Skin Irritation | Causes skin irritation. | H315 | [4][5] |

| Eye Irritation | Causes serious eye irritation. | H319 | [4][5] |

| Respiratory | May cause respiratory irritation. | H335 | [4][5] |

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents and acids.[7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a cornerstone intermediate for synthetic chemists. Its unique molecular architecture, featuring an ortho-amino ketone moiety and a reactive bromine handle, provides a reliable and versatile platform for constructing complex heterocyclic molecules. A thorough understanding of its properties, spectroscopic signatures, synthesis, and reactivity, as detailed in this guide, is crucial for its effective application in the fields of drug discovery, medicinal chemistry, and materials science.

References

- Cas 29124-56-9, this compound - LookChem.

- 2'-amino-5'-bromoacetophenone - SpectraBase.

- 1-(2-Amino-5-bromophenyl)ethan-1-one - PubChem.

- This compound - MySkinRecipes.

- (PDF) 2′-Amino-5′-bromoacetophenone - ResearchGate.

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.

- Isotopes in Mass Spectrometry - Chemistry Steps.

- ms isotopes: Br and Cl - csbsju.

- Introduction to Spectroscopy V: Mass Spectrometry.

- (PDF) 2′-Amino-5′-bromoacetophenone - ResearchGate.

Sources

- 1. rsc.org [rsc.org]

- 2. spectrabase.com [spectrabase.com]

- 3. 29124-56-9 this compound AKSci J93986 [aksci.com]

- 4. This compound | 29124-56-9 [sigmaaldrich.com]

- 5. 2-Bromoacetophenone(70-11-1) IR Spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 1-(2-Amino-5-bromophenyl)ethan-1-one | C8H8BrNO | CID 11074746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 11. ms isotopes: Br and Cl [employees.csbsju.edu]

An In-depth Technical Guide to the Spectral Analysis of 1-(2-Amino-5-bromophenyl)ethanone

Introduction

1-(2-Amino-5-bromophenyl)ethanone, also known as 2'-Amino-5'-bromoacetophenone, is a substituted aromatic ketone with significant utility as a building block in synthetic organic chemistry.[1][2] Its structural architecture, featuring an ortho-amino ketone moiety and a bromine atom on the phenyl ring, makes it a valuable precursor for the synthesis of various heterocyclic compounds, including quinolines and other pharmacologically relevant scaffolds.[3] Accurate structural elucidation and purity assessment are paramount for its application in research and drug development. This guide provides a comprehensive analysis of the key spectral data—¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy—used to characterize this compound, offering field-proven insights into data interpretation and acquisition protocols.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is essential for sample handling, storage, and experimental design.

| Property | Value | Reference |

| CAS Number | 29124-56-9 | [4] |

| Molecular Formula | C₈H₈BrNO | [5] |

| Molecular Weight | 214.06 g/mol | [5] |

| Appearance | Solid, Yellow Prism | [5][6] |

| Melting Point | 82-83 °C (355-356 K) | [6] |

| IUPAC Name | This compound | [4] |

Molecular Structure Elucidation

The unequivocal identification of this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they confirm the connectivity and chemical environment of every atom in the molecule.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Experience: The Causality Behind ¹H NMR Analysis

¹H NMR spectroscopy is the cornerstone for determining the substitution pattern of the aromatic ring. The chemical shift (δ) of each proton is dictated by its local electronic environment, while the splitting pattern (multiplicity), governed by the coupling constant (J), reveals the number of adjacent protons. For this molecule, the electron-donating amino group (-NH₂) and the electron-withdrawing acetyl group (-COCH₃) exert opposing electronic effects, leading to a predictable dispersion of aromatic signals.

Experimental Protocol: ¹H NMR

Caption: Standard workflow for ¹H NMR data acquisition.

Data Presentation: ¹H NMR

The following table summarizes the proton NMR spectral data.[7]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.77 | Doublet (d) | 2.2 | 1H | H-6 |

| 7.29 | Doublet of Doublets (dd) | 8.8, 2.2 | 1H | H-4 |

| 6.53 | Doublet (d) | 8.8 | 1H | H-3 |

| 6.16 | Broad Singlet (bs) | - | 2H | -NH₂ |

| 2.53 | Singlet (s) | - | 3H | -COCH₃ (H-8) |

In-depth Analysis & Interpretation

-

Aromatic Region (δ 6.5-7.8 ppm):

-

The proton at δ 7.77 (H-6) appears as a doublet with a small coupling constant (J = 2.2 Hz). This is characteristic of meta-coupling to H-4. Its downfield shift is attributed to the deshielding effect of the adjacent electron-withdrawing acetyl group.

-

The proton at δ 7.29 (H-4) is a doublet of doublets, indicating coupling to two non-equivalent protons. The large coupling (J = 8.8 Hz) corresponds to ortho-coupling with H-3, while the small coupling (J = 2.2 Hz) is from meta-coupling to H-6.

-

The proton at δ 6.53 (H-3) is the most upfield aromatic signal, appearing as a doublet with a large ortho-coupling constant (J = 8.8 Hz) from its interaction with H-4. This significant shielding is a direct result of the strong electron-donating effect of the adjacent amino group.

-

-

Amine Protons (δ 6.16 ppm): The two protons of the primary amine group (-NH₂) typically appear as a broad singlet. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water.

-

Acetyl Protons (δ 2.53 ppm): The three protons of the methyl group (-CH₃) appear as a sharp singlet, as there are no adjacent protons to cause splitting. Its chemical shift is typical for a methyl group attached to a carbonyl carbon.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Experience: The Causality Behind ¹³C NMR Analysis

¹³C NMR spectroscopy provides a map of the carbon skeleton. The chemical shift of each carbon is highly sensitive to its hybridization and the electronegativity of attached atoms. This technique is crucial for confirming the number of unique carbon atoms and identifying key functional groups like the carbonyl carbon.

Experimental Protocol: ¹³C NMR

The experimental protocol for ¹³C NMR is analogous to that of ¹H NMR, with the primary difference being the acquisition parameters. A proton-decoupled experiment is standard, resulting in singlets for all carbon atoms, which simplifies the spectrum. A greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Data Presentation: ¹³C NMR

The following table summarizes the ¹³C NMR spectral data.[7]

| Chemical Shift (δ, ppm) | Assignment |

| 199.4 | C=O (C-7) |

| 148.9 | C-NH₂ (C-2) |

| 136.7 | C-H (C-4) |

| 133.8 | C-H (C-6) |

| 119.0 | C-COCH₃ (C-1) |

| 118.7 | C-H (C-3) |

| 106.2 | C-Br (C-5) |

| 27.5 | -CH₃ (C-8) |

In-depth Analysis & Interpretation

-

Carbonyl Carbon (δ 199.4 ppm): The signal at the lowest field is unequivocally assigned to the carbonyl carbon (C-7) of the ketone, which is significantly deshielded.

-

Aromatic Carbons (δ 106-149 ppm):

-

The carbon attached to the highly electronegative nitrogen atom (C-2) is found significantly downfield at δ 148.9 ppm .

-

The carbons bearing protons (C-3, C-4, C-6) are assigned based on established substituent effects. C-3 (δ 118.7 ppm) is shielded by the ortho-amino group, while C-4 (δ 136.7 ppm) and C-6 (δ 133.8 ppm) are further downfield.

-

The carbon attached to the bromine atom (C-5) is observed at δ 106.2 ppm . While bromine is electronegative, the "heavy atom effect" causes shielding, resulting in a more upfield chemical shift than might be expected.

-

The quaternary carbon to which the acetyl group is attached (C-1) is found at δ 119.0 ppm .

-

-

Methyl Carbon (δ 27.5 ppm): The signal at the highest field corresponds to the methyl carbon (C-8) of the acetyl group, consistent with an sp³-hybridized carbon attached to a carbonyl.

Mass Spectrometry (MS)

Expertise & Experience: The Causality Behind MS Analysis

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For this compound, the most telling feature is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic pair of peaks (M and M+2) of nearly equal intensity for the molecular ion and any bromine-containing fragments, serving as a powerful diagnostic tool.

Experimental Protocol: Mass Spectrometry

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Data Presentation: Mass Spectrometry

The key mass spectral data are summarized below.[7]

| m/z | Relative Intensity | Assignment |

| 215 / 213 | ~100% | Molecular Ion [M]⁺˙ (C₈H₈⁷⁹/⁸¹BrNO) |

| 200 / 198 | High | [M - CH₃]⁺ |

| 172 / 170 | Moderate | [M - CH₃CO]⁺ |

In-depth Analysis & Interpretation

-

Molecular Ion Peak (m/z 213, 215): The presence of a pair of peaks of almost equal intensity at m/z 213 and 215 confirms the presence of one bromine atom and establishes the molecular weight of the compound as 214.06 g/mol .[7]

-

Key Fragmentation:

-

[M - CH₃]⁺ (m/z 198, 200): The loss of a methyl radical (•CH₃, 15 Da) from the molecular ion is a characteristic fragmentation of acetyl compounds, resulting in a prominent acylium ion. This fragment retains the bromine atom, hence its appearance as an isotopic pair.

-

[M - CH₃CO]⁺ (m/z 170, 172): Subsequent loss of carbon monoxide (CO, 28 Da) from the acylium ion, or direct loss of an acetyl radical (•COCH₃, 43 Da) from the molecular ion, leads to the fragment corresponding to the brominated aminophenyl cation. This fragment also shows the characteristic 1:1 isotopic pattern.

-

Infrared (IR) Spectroscopy

Expertise & Experience: The Causality Behind IR Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to stretch or bend. The presence of N-H, C=O, C-N, C-Br, and aromatic C-H bonds in this compound gives rise to a unique and diagnostic IR spectrum.

Experimental Protocol: IR Spectroscopy

A common and reliable method for solid samples is the Potassium Bromide (KBr) pellet technique.

-

Preparation: Grind ~1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer is recorded first and automatically subtracted.

Data Presentation: IR Spectroscopy

While a specific spectrum is not provided, the expected characteristic absorption bands are detailed in Table 4 based on established correlation charts.[8][9][10][11]

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3500 - 3340 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | Medium |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium-Weak |

| 2960 - 2850 | C-H Stretch | Methyl (-CH₃) | Medium-Weak |

| ~1650 | C=O Stretch | Aryl Ketone (conjugated) | Strong |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine | Medium |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |

| 690 - 515 | C-Br Stretch | Aryl Bromide | Medium-Strong |

In-depth Analysis & Interpretation

-

N-H Region (3500-3340 cm⁻¹): The presence of a primary aromatic amine is confirmed by two distinct peaks in this region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[12][13]

-

Carbonyl Region (~1650 cm⁻¹): A very strong and sharp absorption band is expected for the C=O stretch of the ketone. Its position is at a lower wavenumber than a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring, which delocalizes electron density and weakens the C=O double bond.[10][14] Furthermore, intramolecular hydrogen bonding between the ortho-amino group and the carbonyl oxygen can lower this frequency further.

-

Fingerprint Region (< 1500 cm⁻¹): This complex region contains a wealth of structural information. Key expected bands include the strong C-N stretch of the aromatic amine (1335-1250 cm⁻¹) and the C-Br stretch (690-515 cm⁻¹).[1][9] The pattern of aromatic C-H out-of-plane (oop) bending bands in the 900-675 cm⁻¹ region can also provide clues about the 1,2,4-trisubstitution pattern of the ring.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a definitive and self-validating characterization of this compound. The ¹H and ¹³C NMR spectra establish the precise connectivity of the carbon and hydrogen framework, while mass spectrometry confirms the molecular weight and the presence of bromine through its distinct isotopic pattern. Infrared spectroscopy provides rapid confirmation of all key functional groups. This comprehensive spectral guide serves as an authoritative resource for researchers, enabling confident identification and quality control of this important synthetic intermediate.

References

- Nagakura, S., & Tanaka, J. (1954). Ultraviolet and Infrared Absorption Spectra of Substituted Acetophenones and Benzoic Acids. Journal of Chemical Physics, 22(2), 236-240.

- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- Jones, R. N., Forbes, W. F., & Mueller, W. A. (1957). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Canadian Journal of Chemistry, 35(5), 504-520.

- Jones, R. N., Forbes, W. F., & Mueller, W. A. (1957). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Canadian Science Publishing.

- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines.

- Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online.

- International Journal of Academic Research and Development. (2020). Study of the composition of amines using IR spectroscopy. International Journal of Academic Research and Development, 5(1), 41-44.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- StudyRaid. (n.d.). Understand iR Spectroscopy Features of Acetophenone.

- LookChem. (n.d.). Infrared studies of acetophenone and its deuterated derivatives.

- PubChem. (n.d.). 1-(2-Amino-5-bromophenyl)ethan-1-one. National Center for Biotechnology Information.

- Baker, L.-J., Copp, B. R., & Rickard, C. E. F. (2001). 2'-Amino-5'-bromoacetophenone. Acta Crystallographica Section E: Structure Reports Online, 57(6), o540-o541.

- LookChem. (n.d.). Cas 29124-56-9, this compound.

- NIST. (n.d.). Ethanone, 1-(2-aminophenyl)-. NIST Chemistry WebBook.

- University of California, Santa Cruz. (n.d.). IR Chart.

- University of Illinois Urbana-Champaign. (n.d.). IR_lectureNotes.pdf.

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

- NIST. (n.d.). 3-Aminoacetophenone. NIST Chemistry WebBook.

- MySkinRecipes. (n.d.). This compound.

- University of California, Santa Cruz. (n.d.). IR Tables.

- Millikin University. (n.d.). IR Absorption Table.

- ResearchGate. (2017). 2′-Amino-5′-bromoacetophenone.

- InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.

- The Royal Society of Chemistry. (2015). An advanced approach for measuring acidity of hydroxyls in confined space: FTIR study of low-temperature CO and 15N2 adsorption on MOF samples from the MIL-53(Al) series. Physical Chemistry Chemical Physics, 17(38), 25061-25072.

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. asianpubs.org [asianpubs.org]

- 3. chemscene.com [chemscene.com]

- 4. 1-(2-Amino-5-bromophenyl)ethan-1-one | C8H8BrNO | CID 11074746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 29124-56-9 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. app.studyraid.com [app.studyraid.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. spcmc.ac.in [spcmc.ac.in]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Amino-5-bromoacetophenone

Introduction: The Structural Significance of 2-Amino-5-bromoacetophenone and the Power of NMR

2-Amino-5-bromoacetophenone is a key substituted aromatic ketone that serves as a versatile building block in the synthesis of a wide array of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug development. Its utility as a precursor for novel pharmaceutical agents necessitates unambiguous structural characterization, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique. This guide provides an in-depth analysis of the proton (¹H) NMR spectrum of 2-amino-5-bromoacetophenone, offering a detailed interpretation of chemical shifts and spin-spin coupling patterns. We will explore the underlying principles that govern these spectral features, providing researchers, scientists, and drug development professionals with a comprehensive understanding of how to interpret the ¹H NMR spectrum of this important molecule and its analogues.

Molecular Structure and Proton Environments

The molecular structure of 2-amino-5-bromoacetophenone, with the conventional numbering of the aromatic ring, is depicted below. The molecule possesses five distinct proton environments that give rise to separate signals in the ¹H NMR spectrum: the three aromatic protons (H-3, H-4, and H-6), the two protons of the amino group (-NH₂), and the three protons of the acetyl group (-COCH₃).

Caption: Spin-spin coupling network in the aromatic region of 2-amino-5-bromoacetophenone.

Experimental Protocols

Sample Preparation for ¹H NMR Spectroscopy

A standard protocol for preparing a sample of 2-amino-5-bromoacetophenone for ¹H NMR analysis is as follows:

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of 2-amino-5-bromoacetophenone into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), to the vial. [1][2]3. Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added (typically 0.03% v/v). [3]4. Dissolution: Securely cap the vial and gently swirl or vortex it until the sample is completely dissolved.

-

Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This is crucial to avoid line broadening in the spectrum. 6. Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube to a height of approximately 4-5 cm.

-

Capping and Cleaning: Cap the NMR tube and wipe the outside with a lint-free tissue to remove any dust or fingerprints before inserting it into the spectrometer.

¹H NMR Data Acquisition

The following is a general workflow for acquiring a ¹H NMR spectrum. Specific parameters may vary depending on the spectrometer.

Sources

An In-depth Technical Guide to the Solubility of 1-(2-Amino-5-bromophenyl)ethanone in Organic Solvents

Foreword: The Crucial Role of Solubility in Chemical and Pharmaceutical Development

In the realms of pharmaceutical sciences and synthetic chemistry, the solubility of a compound is a cornerstone physical property that dictates its fate in a multitude of applications. For a molecule like 1-(2-Amino-5-bromophenyl)ethanone, a key intermediate in the synthesis of various bioactive compounds and materials, understanding its behavior in different solvent environments is paramount.[1] This guide provides a comprehensive exploration of the solubility of this compound, delving into the theoretical underpinnings of its solubility profile and offering practical, field-proven methodologies for its empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound's solubility characteristics.

Molecular Structure: The Key to Unlocking Solubility Behavior

The solubility of a substance is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. A thorough analysis of the structure of this compound is the first step in predicting and understanding its solubility.

The molecule, with the chemical formula C₈H₈BrNO, possesses several key functional groups that contribute to its overall polarity and hydrogen bonding capacity:

-

Aromatic Phenyl Ring: This large, non-polar ring structure contributes to the molecule's hydrophobicity.

-

Amino Group (-NH₂): The primary amine group is polar and capable of both donating and accepting hydrogen bonds. This feature generally enhances solubility in polar, protic solvents.[2][3]

-

Acetyl Group (-C(O)CH₃): The ketone's carbonyl group (C=O) is polar and can act as a hydrogen bond acceptor.

-

Bromo Group (-Br): The bromine atom is electronegative, contributing to the overall polarity of the molecule, but it does not participate in hydrogen bonding.

The interplay of these groups results in a molecule with a moderate overall polarity. The presence of both hydrogen bond donors (the -NH₂) and acceptors (the -NH₂ and C=O) suggests that hydrogen bonding will play a significant role in its interactions with protic solvents.

Theoretical Framework for Solubility Prediction

The age-old chemical aphorism, "like dissolves like," remains a powerful guiding principle in solubility prediction.[4] This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

Solvent Polarity and Intermolecular Forces

Organic solvents can be broadly classified based on their polarity:

-

Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.

-

Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and dimethylformamide (DMF) have polar bonds but lack O-H or N-H bonds, making them hydrogen bond acceptors only.

-

Non-polar Solvents: These solvents, including hexane and toluene, have low dielectric constants and primarily interact through weaker van der Waals forces.

Given the molecular structure of this compound, we can make the following qualitative predictions:

-

High Solubility: Expected in polar aprotic solvents like acetone and ethyl acetate, where the ketone and amine groups can interact favorably. Moderate to high solubility is also anticipated in polar protic solvents like short-chain alcohols (methanol, ethanol) due to hydrogen bonding.

-

Moderate Solubility: Possible in less polar solvents like dichloromethane and toluene, where the aromatic ring can have favorable interactions.

-

Low Solubility: Expected in highly non-polar solvents like hexane, where the polar functional groups of the solute would be energetically disfavored.

The following diagram illustrates the "like dissolves like" principle for this compound with representative solvents.

Caption: "Like Dissolves Like" Principle

Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, based on their polarity and hydrogen bonding characteristics.

| Solvent | Class | Polarity Index | Hydrogen Bonding | Predicted Solubility |

| Hexane | Non-polar | 0.1 | None | Very Low |

| Toluene | Non-polar | 2.4 | None | Low to Moderate |

| Diethyl Ether | Non-polar | 2.8 | Acceptor | Moderate |

| Dichloromethane | Polar Aprotic | 3.1 | Acceptor | Moderate to High |

| Ethyl Acetate | Polar Aprotic | 4.4 | Acceptor | High |

| Acetone | Polar Aprotic | 5.1 | Acceptor | High |

| Isopropanol | Polar Protic | 3.9 | Donor & Acceptor | High |

| Ethanol | Polar Protic | 4.3 | Donor & Acceptor | High |

| Methanol | Polar Protic | 5.1 | Donor & Acceptor | High |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Acceptor | Very High |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Acceptor | Very High |

Rigorous Experimental Determination of Solubility

While theoretical predictions are invaluable, empirical determination of solubility is essential for accurate process development and formulation.[5] The following protocols are provided as self-validating systems for both qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment: A Rapid Screening Method

This method provides a quick assessment of solubility in various solvents, guiding the selection of appropriate solvents for further quantitative analysis or for applications like chromatography.

Protocol:

-

Preparation: Dispense approximately 10-20 mg of this compound into a series of labeled small vials or test tubes.

-

Solvent Addition: To each vial, add the test solvent in 0.5 mL increments.

-

Agitation: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution for the presence of undissolved solid.

-

Classification:

-

Soluble: Complete dissolution in ≤ 1 mL of solvent.

-

Sparingly Soluble: Partial dissolution, or complete dissolution requiring > 1 mL of solvent.

-

Insoluble: No visible dissolution.

-

The following workflow diagram illustrates this qualitative screening process.

Caption: Qualitative Solubility Screening Workflow

Quantitative Solubility Determination: The Equilibrium Shake-Flask Method

The shake-flask method is the gold-standard for determining equilibrium solubility.[6] It involves generating a saturated solution of the compound and then quantifying its concentration.

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Alternatively, centrifuge the samples to expedite phase separation.

-

Sample Extraction: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, it is advisable to use a syringe fitted with a filter (e.g., 0.22 µm PTFE).

-

Dilution: Accurately dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible spectrophotometry, against a standard curve of known concentrations.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)

The following diagram outlines the workflow for the quantitative shake-flask method.

Caption: Quantitative Shake-Flask Solubility Workflow

Safety and Handling Considerations

As with any chemical compound, proper safety precautions must be observed when handling this compound and the associated organic solvents.

-

This compound: This compound is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[7] Always handle it in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Organic Solvents: The organic solvents used for solubility testing each have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each solvent before use and handle them with appropriate care, ensuring adequate ventilation and avoiding sources of ignition.

Conclusion

While readily available quantitative data on the solubility of this compound is limited, a comprehensive understanding of its molecular structure and the fundamental principles of solubility allows for robust predictions and the design of effective experimental protocols for its determination. This guide provides the theoretical framework and practical methodologies necessary for researchers to confidently assess the solubility of this important chemical intermediate in a variety of organic solvents, thereby facilitating its effective use in drug development and chemical synthesis.

References

- Lab 14: Qualitative Organic Analysis - CSUB. (n.d.).

- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Drug Discovery Research in Pharmacognosy.

- Pal, D., & Mitra, A. K. (2019). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 119(17), 9875-9917.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage Learning.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.

- Akbari, J., Didehban, K., & Farhang, M. (2020). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. Journal of Molecular Liquids, 300, 112268.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs.

- Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Institute of Science, Nagpur.

- Qualitative Analysis of Organic Compounds. (n.d.).

- Qualitative Analysis of Organic Compounds. (2024, September 1). Chemistry LibreTexts.

- Properties of amines. (2024, November 7). Chemistry LibreTexts.

- Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (2007, September). ChemMedChem, 2(8), 1100-15.

- 2'-Aminoacetophenone Hydrochloride solubility in different solvents. (2025). Benchchem.

- Properties of Amines, basic character of amines and solubility. (n.d.). Km Chemistry.

- Boiling Points and Solubility of Amines. (2019, August 22). YouTube.

- Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test.

- Hansen solubility parameters of different solvents and physico-chemical... (2024, November). ResearchGate.

- Sheet1 - Hansen Solubility Parameters. (n.d.).

- Baker, L.-J., Copp, B. R., & Rickard, C. E. F. (2001). 2′-Amino-5′-bromoacetophenone. Acta Crystallographica Section E: Structure Reports Online, 57(6), o540-o541.

- 1-(2-Amino-5-bromophenyl)ethan-1-one. (n.d.). PubChem.

- Acetophenone is soluble in diethyl ether, isopropanol, and nhexane.

- 2′-Amino-5′-bromoacetophenone. (2017, August 18). ResearchGate.

- Solubilities of Amino Acids in Different Mixed Solvents. (n.d.).

Sources

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. kmchemistry.com [kmchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. 1-(2-Amino-5-bromophenyl)ethan-1-one | C8H8BrNO | CID 11074746 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 1-(2-Amino-5-bromophenyl)ethanone

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive framework for the safe handling, storage, and emergency management of 1-(2-Amino-5-bromophenyl)ethanone (CAS No. 29124-56-9). As a key building block in organic synthesis and pharmaceutical research, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity.[1] This document synthesizes critical safety data with field-proven insights to establish a self-validating system of protocols for researchers.

Compound Profile and Scientific Context

This compound is an organic ketone featuring an aniline ring substituted with bromine.[1] Its molecular structure, containing an amino group, a ketone, and a halogen, makes it a versatile intermediate for synthesizing a wide range of heterocyclic compounds and pharmacologically active molecules.[1] Its utility in the production of dyes and in the development of novel materials is also recognized.[1] However, the very reactivity that makes this compound valuable necessitates a rigorous and informed approach to its handling.

Key Physical and Chemical Properties

A foundational understanding of the compound's physical properties is the first step in a comprehensive safety assessment. This data informs storage conditions, handling techniques, and emergency response.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO | [2][3][4] |

| Molecular Weight | 214.06 g/mol | [2][3][4] |

| Appearance | White to Yellow to Brown Solid/Crystalline Powder | |

| Melting Point | 86-88 °C | [1][3][5] |

| Boiling Point | 302.2 °C (Predicted) | [3][6] |

| Density | ~1.535 g/cm³ (Predicted) | [1][3][6] |

| Flash Point | ~136.6 °C | [1][5] |

Hazard Identification and Risk Mitigation

Based on the Globally Harmonized System (GHS), this compound presents several health hazards that demand stringent control measures.

GHS Hazard Classification

The compound is classified with the following hazards, necessitating specific handling protocols to avoid exposure.[2][4]

-

Hazard Statements:

The causality behind these classifications lies in the compound's chemical nature. The amino and bromo-substituted aromatic ring can interact with biological macromolecules, leading to irritation and acute toxicity upon ingestion, inhalation, or dermal contact.

Exposure Control and Personal Protective Equipment (PPE)